Cas no 26181-88-4 (Benzene, labeled withcarbon-14 and tritium (8CI,9CI))
26181-88-4 structure
Product Name:Benzene, labeled withcarbon-14 and tritium (8CI,9CI)
Benzene, labeled withcarbon-14 and tritium (8CI,9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzene, labeled withcarbon-14 and tritium (8CI,9CI)
- Caswell No. 077
- Benzine
- Benzene, LR, >=99%
- Benzin (Obs.)
- Cc-34,(+/-)
- MFCD00003009
- NSC-67315
- Phenyl; Phenyl Radical
- Q2270
- Benzine (Obs.)
- 18C - Benzenes, Toluene and Xylenes
- benzene,iodomanganese(1+)
- Motor benzol
- (6)Annulene
- BENZENE [MI]
- 22 - BTEX in Soil
- EPA Pesticide Chemical Code 008801
- UN1114
- NCGC00163890-02
- 7 - VOCs (Perkin Elmer tubes)
- benzole
- UNII-J64922108F
- trans-N-Methylphenylcyclopropylamine
- erythro-Phenyl-2-piperidyl-carbinol,(-)
- Pyrobenzol
- 12A. - VOCs - Carbopack X sorbent tubes
- benzine /obsolete/
- 223l
- Benzene, for HPLC, >=99.8%
- BENZENE [WHO-DD]
- Benzene 30 microg/mL in N,N-Dimethylacetamide
- FT-0627856
- InChI=1/C6H6/c1-2-4-6-5-3-1/h1-6
- Benzene HPLC grade
- BENZENE (1,3,5-D3)
- Caswell no 077
- benzol
- Phene
- ghl.PD_Mitscher_leg0.503
- Bicarburet of hydrogen
- Benzene (including benzene from gasoline)
- Benzene-1,2,4,5-d4
- Benzen [Polish]
- 1,3,5-cyclohexatriene
- Fenzen
- BENZENE [MART.]
- Q0038
- Coal naphtha
- AI3-00808
- trans-N, N-Dimethylphenylcyclopropylamine
- Benzene [UN1114] [Flammable liquid]
- benzene
- Benzene, Pharmaceutical Secondary Standard; Certified Reference Material
- Benzinum
- Cyclohexatriene
- 14941-52-7
- BIPERIDEN HYDROCHLORIDE IMPURITY F [EP IMPURITY]
- Benzolo
- 34J - WFD J
- C01407
- BENZENE [IARC]
- Benzene ACS Grade
- BCP26158
- BENZENE [VANDF]
- J64922108F
- Fenzen [Czech]
- Rcra waste number U019
- CHEMBL277500
- Benzene, purum, >=99.0% (GC)
- Benzene + aniline combo
- 3,4-DNH
- B0020
- 1swi
- Benzene, anhydrous, 99.8%
- FT-0622637
- 71-43-2
- CHEBI:16716
- C6H6
- Benzene-1,2,3,5-d4
- 1l83
- UN 1114
- Benzene 100 microg/mL in Methanol
- Benzene Content (Nominal: 0.62% Volume)
- BDBM50167939
- BENZENE (MART.)
- NCI-C55276
- Benzolum
- Benzene, purification grade
- Benzene-13C
- Benzene, ACS reagent, >=99.0%
- NCGC00163890-01
- BENZENE [USP-RS]
- WLN: RH
- Phenyl hydride
- 54682-86-9
- Benzene 10 microg/mL in Methanol
- BM 613
- HEADACHE INSOMNIA
- ACETONE IMPURITY C [EP IMPURITY]
- CCRIS 70
- NCGC00090744-02
- BENZENE (BENZOL)
- BENZENE (USP-RS)
- Benzeen [Dutch]
- Benzen
- Q26841227
- Tox21_202487
- 4i7j
- Benzin
- EINECS 200-753-7
- benzene-
- Benzene, JIS special grade, >=99.5%
- EC 200-753-7
- Benzeen
- phenylmanganese iodide
- Benzene, labeled with carbon-14 and tritium
- Benzene, for HPLC
- NS00009783
- Benzolo [Italian]
- p-benzene
- 25053-22-9
- 62485-97-6
- Epitope ID:116867
- NCGC00260036-01
- FT-0622667
- FT-0657604
- BENZINUM [HPUS]
- [6]Annulene
- Benzene, pure
- NCGC00090744-01
- Benzol 90
- Benzene, ACS spectrophotometric grade, >=99%
- Benzene, SAJ first grade, >=99.0%
- Benzene, puriss. p.a., Reag. Ph. Eur., >=99.7%
- NSC 67315
- Nitration benzene
- DTXCID20135
- 220l
- Benzene, for HPLC, >=99.9%
- RNG
- NSC67315
- AKOS008967253
- HSDB 35
- CAS-71-43-2
- [6]-annulene
- BNZ
- 26181-88-4
- BENZENE (IARC)
- 5 - VOCs
- USEPA/OPP Pesticide Code: 008801
- Ph-H
- Benzolene
- 1hyz
- Benzene 20 microg/mL in Triacetin
- 2z9g
- BENZENE [HSDB]
- MINERAL NAPHTA
- Benzene, puriss., absolute, over molecular sieve (H2O <=0.005%), >=99.5% (GC)
- Pyrobenzole
- Benzene 5000 microg/mL in Methanol
- DTXSID3039242
- Mineral naphtha
- {[6]Annulene}
- FT-0622636
- Benzene, AR, >=99.5%
- 12 - VOCs - Tenax TA sorbent tubes (Perkin Elmer)
- Benzene, ReagentPlus(R), thiophene free, >=99%
- benzin /obsolete/
- Benzene, analytical standard
-
- Inchi: 1S/C6H6/c1-2-4-6-5-3-1/h1-6H
- InChI-Schlüssel: UHOVQNZJYSORNB-UHFFFAOYSA-N
- Lächelt: C1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 78.04695
- Monoisotopenmasse: 78.04695
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 6
- Anzahl drehbarer Bindungen: 0
- Komplexität: 15.5
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topologische Polaroberfläche: 0
Experimentelle Eigenschaften
- Ionisierungspotenzial: 9.24 eV
- Dichte: 2.77 (NTP, 1992) (Relative to Air)
- Schmelzpunkt: 5.5 deg C
- Siedepunkt: 80.1 deg C
- Flammpunkt: 12 °F (NTP, 1992)
- Brechungsindex: Index of refraction: 1.5011 at 20 °C/D
- LogP: log Kow = 2.13
Benzene, labeled withcarbon-14 and tritium (8CI,9CI) Verwandte Literatur
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
26181-88-4 (Benzene, labeled withcarbon-14 and tritium (8CI,9CI)) Verwandte Produkte
- 6998-50-1(Benzene-13C)
- 13657-09-5(Benzene-d5)
- 1076-43-3(Benzene-d6, 99.5%)
- 32488-44-1(Benzene-13C6)
- 121448-83-7(Petroleum benzin)
- 1684-47-5(Benzene-d3)
- 1120-89-4(Benzene (d1, 98%))
- 101316-46-5(PETROLEUM ETHER)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge